molecular formula C18H25N3O4S B2646672 5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942002-38-2

5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2646672
CAS RN: 942002-38-2
M. Wt: 379.48
InChI Key: HJPWBKJLUYJQSI-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The compound was synthesized according to a general procedure to give a white powder . The total yield was 11.4% . The synthesis involved the use of N-(5-methylpyridin-3-yl)-3-oxobutanamide and 3-methoxybenzaldehyde, among other reagents .


Molecular Structure Analysis

The compound’s molecular structure was analyzed using NMR spectroscopy . The 1H NMR (400 MHz, DMSO-d6) and 13C NMR (101 MHz, DMSO-d6) data were reported .


Physical And Chemical Properties Analysis

The compound is a white powder . Its melting point is between 240.3–242.5°C . The compound’s NMR data were also reported .

Scientific Research Applications

Synthesis and Structural Studies

  • Polyfunctional Fused Heterocyclic Compounds : This compound is part of a class of substances used in the synthesis of polyfunctional fused heterocyclic compounds, demonstrating versatility in chemical reactions and potential for forming structurally complex molecules (Hassaneen et al., 2003).

  • Synthesis of Novel Compounds : The compound is involved in the creation of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

  • Isoxazolo and Thiazolo Derivatives Synthesis : The compound aids in the synthesis of new ring systems like isoxazolo and thiazolo derivatives, showcasing its utility in diverse chemical synthesis (Abdel-fattah et al., 1998).

Pharmaceutical Research

  • Antiproliferative Properties : Certain derivatives of this compound, such as N-alkylated C-6-isobutyl- or -propyl pyrimidine derivatives, have been synthesized and evaluated for their antiproliferative effect on tumor cell lines, highlighting its potential in cancer research (Gazivoda Kraljević et al., 2014).

Catalysis and Green Chemistry

  • Catalysis in Synthesis : The compound is involved in reactions catalyzed by thiourea dioxide in aqueous media, emphasizing its role in environmentally friendly synthesis methods (Verma & Jain, 2012).

  • Water-Mediated Green Chemistry : It plays a part in water-mediated, catalyst-free green protocols for synthesizing diverse and densely functionalized pyrido derivatives, aligning with sustainable chemistry practices (Brahmachari et al., 2017).

Electronic and Material Science

  • Electron Transport Layer in Solar Cells : Derivatives of this compound are used in developing novel alcohol-soluble n-type conjugated polyelectrolytes for applications as an electron transport layer in solar cells, demonstrating its application in renewable energy technologies (Hu et al., 2015).

Future Directions

The potential of pyrimidines, including the compound , is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3-dimethyl-6-(2-methylpropyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-11(2)9-12-10-19-16-14(17(22)21(4)18(23)20(16)3)15(12)26-8-5-13-24-6-7-25-13/h10-11,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPWBKJLUYJQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C2C(=C1SCCC3OCCO3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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